molecular formula C14H11ClN2O4 B12573657 N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide CAS No. 610320-56-4

N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide

Cat. No.: B12573657
CAS No.: 610320-56-4
M. Wt: 306.70 g/mol
InChI Key: VIAYTZBYRYYIME-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a hydroxyl group, and a nitro group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide typically involves the reaction of 4-chlorobenzylamine with 2-hydroxy-5-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-nitrobenzophenone.

    Reduction: Formation of N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-hydroxybenzamide
  • N-(4-Chlorophenyl)-2-nitrobenzamide
  • N-(4-Chlorophenyl)-5-nitrobenzamide

Uniqueness

N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyl and nitro groups allows for diverse chemical modifications, while the chlorophenyl group provides additional sites for substitution reactions .

Properties

CAS No.

610320-56-4

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide

InChI

InChI=1S/C14H11ClN2O4/c15-10-3-1-9(2-4-10)8-16-14(19)12-7-11(17(20)21)5-6-13(12)18/h1-7,18H,8H2,(H,16,19)

InChI Key

VIAYTZBYRYYIME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)Cl

Origin of Product

United States

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